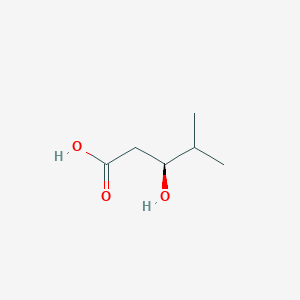

(3S)-3-Hydroxy-4-methylpentanoic acid

Description

Chemical Identity and Structural Characterization of (3S)-3-Hydroxy-4-methylpentanoic Acid

Systematic Nomenclature and Synonyms

The systematic nomenclature of this compound follows the International Union of Pure and Applied Chemistry guidelines for organic compound naming. The primary International Union of Pure and Applied Chemistry name for this compound is this compound, which precisely describes the stereochemical configuration and functional group positioning. This nomenclature indicates a five-carbon carboxylic acid backbone with a hydroxyl group at the third position and a methyl substituent at the fourth position, with the stereochemical descriptor (3S) specifying the absolute configuration at the chiral center.

The compound is registered in chemical databases under multiple synonyms that reflect its structural characteristics and stereochemical identity. In the PubChem database, this molecule is catalogued as this compound with the unique Chemical Abstracts Service registry number 63674-22-6. Additional systematic names include the European Community number 970-736-3 and various database-specific identifiers such as DTXSID00505484 in the DSSTox substance identification system. The compound also appears in chemical literature under alternative descriptive names that emphasize different aspects of its molecular structure.

| Nomenclature Type | Designation | Registry Number |

|---|---|---|

| International Union of Pure and Applied Chemistry Name | This compound | - |

| Chemical Abstracts Service Number | - | 63674-22-6 |

| European Community Number | - | 970-736-3 |

| DSSTox Substance Identifier | - | DTXSID00505484 |

| PubChem Compound Identifier | - | 12643870 |

The stereochemical designation (3S) is crucial for distinguishing this enantiomer from its mirror image counterpart. The nomenclature system employed ensures unambiguous identification of the specific three-dimensional arrangement of atoms around the chiral center. This precision in naming becomes particularly important when considering the compound's potential biological activities, as different enantiomers often exhibit dramatically different pharmacological and biochemical properties.

Molecular Formula and Stereochemical Configuration

The molecular formula of this compound is C₆H₁₂O₃, representing a composition of six carbon atoms, twelve hydrogen atoms, and three oxygen atoms. This empirical formula corresponds to a molecular weight of 132.16 grams per mole, placing the compound in the category of low-molecular-weight organic acids. The molecular architecture consists of a pentanoic acid backbone modified with hydroxyl and methyl substituents that confer specific chemical and physical properties to the molecule.

The stereochemical configuration of this compound centers on the presence of a chiral carbon at position 3, which bears four different substituents: a hydroxyl group, a hydrogen atom, a methyl-substituted carbon chain, and the carboxylic acid-containing carbon chain. The (3S) designation indicates that when the molecule is oriented according to the Cahn-Ingold-Prelog priority rules, the arrangement of substituents around this chiral center follows a counterclockwise pattern. This absolute configuration is encoded in the molecular representation through various structural notation systems.

The InChI representation of the molecule provides a standardized textual description of its structure: InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1. This notation captures not only the connectivity of atoms but also the stereochemical information through the "/t5-/m0/s1" segment, which specifies the configuration at the chiral center. The corresponding InChI Key, BOAHYOWLXYZJSN-YFKPBYRVSA-N, serves as a condensed hash representation of the molecular structure that facilitates database searches and compound identification.

The Simplified Molecular Input Line Entry System representation CC(C)C@HO provides an alternative structural notation that emphasizes the stereochemistry through the [C@H] designation, indicating the S-configuration at the chiral center. This representation clearly shows the branched alkyl chain structure with the hydroxyl group positioned beta to the carboxylic acid functionality.

Crystallographic Data and Three-Dimensional Conformational Analysis

The crystallographic characterization of this compound provides crucial insights into its solid-state structure and molecular conformation. While specific single-crystal X-ray diffraction data for this particular enantiomer may be limited in the available literature, the three-dimensional conformational analysis can be inferred from computational studies and related structural investigations of similar beta-hydroxy carboxylic acids.

The molecular geometry of this compound exhibits characteristic features of beta-hydroxy carboxylic acids, including the potential for intramolecular hydrogen bonding between the hydroxyl group and the carboxylic acid functionality. This internal hydrogen bonding can stabilize specific conformational states and influence the overall molecular flexibility. The presence of the methyl substituent at position 4 introduces additional steric considerations that affect the preferred conformational arrangements.

Three-dimensional conformational analysis reveals that the molecule can adopt multiple low-energy conformations due to rotation around single bonds in the carbon chain. The most stable conformations typically involve arrangements that minimize steric interactions between the methyl groups while optimizing hydrogen bonding opportunities. Computational studies using density functional theory methods have provided insights into the relative energies of different conformational states and the barriers to interconversion between them.

The crystal packing behavior of related hydroxy carboxylic acids suggests that this compound likely forms hydrogen-bonded networks in the solid state. These intermolecular interactions involve both the carboxylic acid groups and the hydroxyl substituents, creating extended supramolecular assemblies that contribute to the material properties of the crystalline compound. The specific packing arrangements depend on factors such as crystallization conditions, solvent effects, and temperature.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides the most comprehensive method for structural elucidation and stereochemical confirmation of this compound. The proton Nuclear Magnetic Resonance spectrum of this compound exhibits characteristic resonances that correspond to the various hydrogen environments within the molecule. The carboxylic acid proton typically appears as a broad singlet in the downfield region around 10-12 parts per million, often showing temperature and concentration dependence due to hydrogen bonding effects.

The hydrogen atom attached to the chiral carbon at position 3 produces a complex multipicity pattern due to coupling with adjacent protons. This resonance provides crucial information about the stereochemical environment and can be used to confirm the absolute configuration through comparison with authentic standards or through the use of chiral shift reagents. The methyl groups attached to the carbon at position 4 generate characteristic doublet patterns due to coupling with the adjacent methine proton.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through the identification of distinct carbon environments. The carboxylic acid carbon appears in the characteristic downfield region around 170-180 parts per million, while the hydroxyl-bearing carbon at position 3 resonates in the 65-75 parts per million range. The branched methyl carbons produce upfield resonances that can be distinguished from the backbone carbons through their chemical shift positions and multiplicities in coupled experiments.

Two-dimensional Nuclear Magnetic Resonance techniques, including correlation spectroscopy and nuclear Overhauser effect spectroscopy, provide detailed connectivity information and spatial relationships between atoms. These experiments are particularly valuable for confirming the stereochemical assignments and identifying conformational preferences in solution. The through-space interactions revealed by nuclear Overhauser effect measurements can validate the three-dimensional structure and provide insights into the dynamic behavior of the molecule.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry serves as a powerful analytical tool for molecular weight determination and structural characterization of this compound. The molecular ion peak appears at mass-to-charge ratio 132, corresponding to the molecular weight of the intact molecule. Under electron ionization conditions, the compound undergoes characteristic fragmentation processes that provide structural information about the molecular architecture.

The most prominent fragmentation pathway involves the loss of the carboxylic acid functionality, resulting in fragment ions corresponding to the remaining alkyl portion of the molecule. Decarboxylation processes are common in carboxylic acid compounds and typically produce stable carbocation intermediates. The hydroxyl group can also be eliminated as water, generating fragment ions that reflect the dehydrated molecular structure.

Beta-cleavage adjacent to the hydroxyl group represents another significant fragmentation process, leading to the formation of characteristic fragment ions that can be used for structural identification. These fragmentation patterns are particularly useful for distinguishing between isomeric compounds and for confirming the substitution pattern in the carbon chain. The relative intensities of fragment ions provide information about the stability of different molecular fragments and can be compared with library spectra for compound identification.

High-resolution mass spectrometry provides accurate mass measurements that confirm the elemental composition of both the molecular ion and fragment ions. This technique is essential for distinguishing between compounds with similar nominal masses and for identifying unexpected structural features or impurities. The isotope patterns observed in mass spectra also provide additional confirmation of the molecular formula and can reveal the presence of heteroatoms.

Infrared and Raman Vibrational Profiles

Infrared spectroscopy provides diagnostic information about the functional groups present in this compound through the identification of characteristic vibrational frequencies. The carboxylic acid functionality produces a distinctive broad absorption band in the 2500-3500 wavenumber region, resulting from the superposition of O-H stretching vibrations and hydrogen bonding effects. The carbonyl stretching vibration appears as a strong, sharp absorption around 1700-1750 wavenumbers, with the exact position depending on the hydrogen bonding environment and molecular conformation.

The hydroxyl group attached to the chiral carbon generates a characteristic O-H stretching vibration that typically appears in the 3200-3600 wavenumber region. The position and breadth of this absorption provide information about the hydrogen bonding state of the hydroxyl group and its interactions with other functional groups within the molecule or with solvent molecules. The bending vibrations of the hydroxyl group contribute to the fingerprint region of the spectrum between 1000-1500 wavenumbers.

Carbon-hydrogen stretching vibrations produce multiple absorption bands in the 2800-3000 wavenumber region, with different intensities and positions corresponding to the various types of C-H bonds present in the molecule. The methyl groups generate characteristic symmetric and antisymmetric stretching modes, while the methine and methylene groups contribute additional bands that can be distinguished through their frequency positions and relative intensities.

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The Raman spectrum emphasizes vibrations involving symmetric molecular motions and polarizable bonds, making it particularly useful for identifying carbon-carbon stretching modes and symmetric deformation vibrations. The combination of infrared and Raman spectroscopic data provides a comprehensive vibrational fingerprint that can be used for compound identification and purity assessment.

Properties

IUPAC Name |

(3S)-3-hydroxy-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O3/c1-4(2)5(7)3-6(8)9/h4-5,7H,3H2,1-2H3,(H,8,9)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOAHYOWLXYZJSN-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](CC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505484 | |

| Record name | (3S)-3-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63674-22-6 | |

| Record name | (3S)-3-Hydroxy-4-methylpentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Asymmetric Reduction of 4-Methyl-2-oxopentanoic Acid

One of the most common synthetic routes to (3S)-3-Hydroxy-4-methylpentanoic acid involves the asymmetric reduction of 4-methyl-2-oxopentanoic acid. This method uses chiral catalysts to selectively reduce the keto group to the (3S)-hydroxy configuration, ensuring enantiomeric purity.

- Catalysts Used: Chiral transition metal complexes or organocatalysts.

- Reaction Conditions: Typically performed under mild temperatures (0 to 25 °C) to maintain stereoselectivity.

- Advantages: High enantioselectivity, scalable for industrial production.

- Limitations: Requires expensive chiral catalysts and careful control of reaction parameters.

Enzymatic Resolution of Racemic Mixtures

Another approach is enzymatic resolution, where racemic mixtures of 3-hydroxy-4-methylpentanoic acid are treated with lipases or esterases that selectively hydrolyze one enantiomer, leaving the desired (3S) enantiomer intact.

- Enzymes Used: Lipases from Candida antarctica or Pseudomonas species.

- Reaction Conditions: Mild aqueous or biphasic systems at ambient temperature.

- Advantages: Environmentally friendly, high enantiomeric excess.

- Limitations: Requires racemic starting material and enzyme optimization.

Industrial Production Methods

Microbial Fermentation Using Genetically Engineered Strains

Industrial-scale production often employs genetically engineered microorganisms capable of biosynthesizing this compound through metabolic pathways involving acyl-CoA intermediates.

- Microorganisms: Engineered strains of Escherichia coli or Corynebacterium glutamicum.

- Pathway Engineering: Introduction of genes encoding enzymes such as reductases (e.g., PhaB) and acyl-CoA transferases to enhance production.

- Fermentation Conditions: Controlled pH (~5.5), temperature (~30 °C), and oxygen levels.

- Product Recovery: Extraction and purification via chromatographic techniques.

- Yields: Up to 19.65 mM (approx. 2.3 g/L) reported in optimized strains.

- Advantages: Sustainable, cost-effective for large volumes.

- Limitations: Requires sophisticated genetic engineering and fermentation control.

Chemical Process Innovations

Lewis Acid-Catalyzed Ring Opening and Hydroxylation

A patented process describes the preparation of 3-hydroxy acids via ring opening of cyclic precursors in the presence of Lewis acids such as boron trifluoride etherate (BF3·Et2O) or aluminum chloride (AlCl3).

- Solvents: Acetone, heptanes, dichloromethane, or mixtures thereof.

- Temperature Range: -78 °C to 50 °C, optimally -30 °C to 5 °C.

- Pressure: 1 to 10 bar, preferably 1 to 2 bar.

- Reaction Time: 2 minutes to 20 hours depending on mode (batch, semi-continuous, continuous).

- Advantages: High selectivity, no use of hazardous haloform reagents, rapid filtration and isolation.

- Environmental Impact: Avoids mutagenic chloroform or carcinogenic bromoform byproducts.

- Process Modes: Suitable for batch, semi-continuous, or continuous production.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents/Catalysts | Conditions (Temp, Pressure) | Advantages | Limitations | Yield/Selectivity |

|---|---|---|---|---|---|

| Asymmetric Reduction | Chiral metal catalysts | 0–25 °C, atmospheric pressure | High enantioselectivity | Costly catalysts | High enantiomeric excess (>95%) |

| Enzymatic Resolution | Lipases (e.g., Candida antarctica) | Ambient temperature, aqueous media | Eco-friendly, mild conditions | Requires racemic mixture | High enantiomeric purity |

| Microbial Fermentation | Engineered E. coli strains | ~30 °C, pH ~5.5, aerobic | Scalable, sustainable | Complex strain engineering | Up to 19.65 mM (2.3 g/L) |

| Lewis Acid-Catalyzed Ring Opening | BF3·Et2O, AlCl3 | -78 to 50 °C, 1–10 bar | No hazardous reagents, selective | Requires careful temperature control | High selectivity, rapid processing |

Research Findings and Notes

- The enzymatic and microbial methods emphasize stereochemical control, crucial for pharmaceutical applications where the (3S) enantiomer's biological activity is desired.

- The Lewis acid-catalyzed chemical process offers a safer alternative to traditional haloform reactions, eliminating carcinogenic byproducts and improving environmental safety.

- Continuous and semi-continuous modes in chemical synthesis enhance throughput and process efficiency.

- Microbial biosynthesis pathways have been optimized by selecting reductases (e.g., PhaB) that increase both production rate and final yield of the hydroxy acid.

- The choice of solvent and reaction parameters significantly affects yield and purity, with acetone and heptanes being preferred solvents in chemical synthesis steps.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Hydroxy-4-methylpentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The carboxylic acid group can be reduced to form an alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

Oxidation: 4-Methyl-2-oxopentanoic acid or 4-methylpentanoic acid.

Reduction: 3-Hydroxy-4-methylpentanol.

Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : CHO

- Molecular Weight : 132.16 g/mol

- CAS Number : 63674-22-6

The compound is characterized by its specific three-dimensional arrangement, which influences its reactivity and interaction with biological systems.

Chemistry

(3S)-3-Hydroxy-4-methylpentanoic acid serves as a chiral building block in the synthesis of complex organic molecules. Its enantiomeric purity allows for the production of pharmaceuticals with desired biological activity.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts hydroxyl group to ketone or acid | Potassium permanganate, Chromium trioxide |

| Reduction | Converts carboxylic acid to alcohol | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Substitutes hydroxyl with other functional groups | Thionyl chloride, Phosphorus tribromide |

Biology

In biological research, this compound is studied for its role in metabolic pathways, particularly in lipid metabolism. It interacts with enzymes involved in fatty acid desaturation and elongation, potentially influencing:

- Fatty Acid Production : Alters the synthesis of fatty acids critical for cellular function.

- Prostaglandin Synthesis : Modifies the production of prostaglandins, which may exert anti-inflammatory effects.

Medicine

Research into this compound's therapeutic potential is ongoing, particularly concerning metabolic disorders. Its ability to modulate lipid metabolism positions it as a candidate for treatments targeting obesity and related conditions.

Case Studies

- Metabolic Disorders : A study highlighted the compound's potential to influence insulin sensitivity and lipid profiles in animal models, suggesting its utility in managing type 2 diabetes.

- Anti-inflammatory Effects : Research indicated that this compound might reduce inflammation markers in vitro, providing a basis for further exploration in inflammatory disease treatments.

Industrial Applications

In industry, this compound is utilized in:

- Pharmaceutical Manufacturing : As a precursor for various drugs.

- Agrochemicals : In the development of plant protective agents.

- Fine Chemicals Production : In the synthesis of specialty chemicals used across multiple sectors.

Mechanism of Action

The mechanism of action of (3S)-3-Hydroxy-4-methylpentanoic acid involves its interaction with specific enzymes and receptors in the body. It can act as a substrate for enzymes involved in metabolic pathways, leading to the production of various metabolites. The compound’s effects are mediated through its binding to molecular targets, such as enzymes and receptors, which modulate biochemical pathways and physiological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The position of hydroxyl and methyl groups significantly impacts molecular interactions and reactivity. Key analogs include:

| Compound Name | Molecular Formula | Functional Groups | Key Structural Features |

|---|---|---|---|

| (3S)-3-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ | -OH (C3), -CH₃ (C4), -COOH (C1) | Chiral center at C3; β-hydroxy acid |

| 3-Hydroxy-2-methylpentanoic acid | C₆H₁₂O₃ | -OH (C3), -CH₃ (C2), -COOH (C1) | Methyl at C2; reduced steric hindrance |

| 3-Hydroxy-3-methylpentanoic acid | C₆H₁₂O₃ | -OH (C3), -CH₃ (C3), -COOH (C1) | Geminal methyl and hydroxyl at C3 |

| (R)-2-Hydroxy-4-methylpentanoic acid | C₆H₁₂O₃ | -OH (C2), -CH₃ (C4), -COOH (C1) | Hydroxyl at C2; α-hydroxy acid |

Key Observations :

- Steric Effects: The 4-methyl group in this compound introduces steric hindrance near the carboxyl group, influencing hydrogen bonding and crystallization .

- Hydrogen Bonding: Analogs like 3-hydroxy-2-methylpentanoic acid lack the β-hydroxyl-carboxyl interaction seen in the parent compound, reducing intermolecular hydrogen bonding and solubility .

- Chirality: Enantiomers such as (R)-2-hydroxy-4-methylpentanoic acid exhibit distinct biological activities due to stereospecific enzyme interactions .

This compound:

- Stereoselective Aldol Reaction: HYTRA-mediated synthesis yields high enantiomeric excess (ee) via titanium enolate intermediates. Optical purity reaches 92–94% in optimized conditions .

- Alternative Routes : Enzymatic oxidation or Lewis acid-catalyzed silyl ketene additions provide lower yields (<70%) .

Analogs:

- 3-Hydroxy-2-methylpentanoic Acid: Synthesized via non-chiral aldol reactions, lacking stereocontrol .

- 3-Hydroxy-3-methylpentanoic Acid: Produced via Claisen condensation, forming a quaternary carbon center .

Physical and Crystallographic Properties

Crystallography: The parent compound forms a hydrogen-bonded network via O–H···Cl⁻ interactions (e.g., O4–H4···Cl1 distance: 2.27 Å), stabilizing its crystal lattice . Analogs like 4-methyl-3-hydroxypentanoic acid lack chloride ions in their salts, resulting in weaker intermolecular forces .

Structure-Activity Relationships :

- Amino Substitution: Introduction of -NH₂ groups (e.g., 3-hydroxy-4-amino-5-phenylpentanoic acid) enhances binding to metalloproteases .

- Aromatic Moieties: Biphenyl derivatives (e.g., (3S)-5-biphenyl-4-yl-3-hydroxypentanoic acid) exhibit improved pharmacokinetics due to hydrophobic interactions .

Biological Activity

Overview

(3S)-3-Hydroxy-4-methylpentanoic acid, with the molecular formula , is a chiral organic compound characterized by its specific stereochemistry. This unique configuration imparts distinct biological and chemical properties, making it a subject of interest in various scientific fields, including biochemistry, pharmacology, and organic synthesis. The compound is involved in several biochemical pathways and exhibits potential therapeutic effects, particularly concerning metabolic processes.

The biological activity of this compound primarily involves its interaction with enzymes that regulate lipid metabolism. It is suggested that this compound may influence:

- Fatty Acid Desaturation and Elongation : By interacting with key enzymes in lipid biosynthesis, it could alter the production of fatty acids and their derivatives, which play critical roles in cellular function and membrane integrity.

- Prostaglandin Production : Changes in lipid metabolism can lead to modified prostaglandin synthesis, potentially exerting anti-inflammatory effects.

Pharmacokinetics

While detailed pharmacokinetic data is limited, the absorption, distribution, metabolism, and excretion (ADME) properties of this compound are crucial for understanding its bioavailability and therapeutic potential. The compound's chiral nature may influence its pharmacokinetic profile, affecting how it interacts within biological systems.

Table 1: Biological Activities and Effects

| Biological Activity | Description |

|---|---|

| Lipid Metabolism Modulation | Alters fatty acid biosynthesis pathways; potential implications in obesity and diabetes. |

| Anti-inflammatory Effects | May reduce inflammation through modulation of prostaglandin synthesis. |

| Potential as Biomarker | Investigated for its role in metabolic disorders; could serve as a biomarker for certain diseases. |

Case Studies and Research Findings

- Metabolic Disorders : Recent studies have explored the role of this compound in metabolic pathways associated with obesity. It was found to modulate lipid profiles in animal models, suggesting a potential therapeutic application in managing metabolic syndrome.

- Enzyme Interaction Studies : Research indicates that this compound may interact with specific isomerases involved in amino acid metabolism. This interaction could lead to significant changes in metabolic fluxes within cells, highlighting its importance in biochemical research.

- Therapeutic Applications : Investigations into the compound's anti-inflammatory properties have shown promise for developing new treatments for inflammatory diseases. In vitro studies demonstrated that this compound could inhibit pro-inflammatory cytokines, suggesting a mechanism for its therapeutic effects .

Chemical Reactions and Applications

This compound can undergo various chemical reactions that enhance its utility in organic synthesis:

- Oxidation : The hydroxyl group can be oxidized to form ketones or carboxylic acids.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The hydroxyl group can be substituted with other functional groups, enabling the synthesis of diverse derivatives.

These reactions make the compound a valuable building block in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Q & A

Q. How is the correct IUPAC nomenclature determined for (3S)-3-hydroxy-4-methylpentanoic acid?

Methodological Answer: The IUPAC name is derived by identifying the longest carbon chain containing the carboxylic acid group (pentanoic acid). Numbering prioritizes the carboxylic acid as position 1. The hydroxyl (-OH) group is located at position 3, and the methyl (-CH₃) substituent at position 2. The stereochemistry (3S) is assigned using Cahn-Ingold-Prelog rules, where the hydroxyl group’s spatial orientation determines the "S" configuration. Discrepancies in numbering (e.g., alternative naming like "4-methyl-3-hydroxypentanoic acid") arise from misinterpretations of substituent priority .

Q. What synthetic routes are commonly used to produce this compound?

Methodological Answer: Heterologous expression of engineered type I polyketide synthases (PKS) is a key method. For example, Sigma-Aldrich reagents combined with enantioselective reduction steps (e.g., using ketoreductases) yield the (3S) stereoisomer. Reaction conditions (pH, temperature) are optimized to minimize racemization. Authentic standards are synthesized via multi-step protocols involving chiral auxiliaries or asymmetric catalysis .

Q. What analytical techniques are used to characterize this compound?

Methodological Answer:

- Chiral HPLC with a cellulose-based column resolves stereoisomers.

- NMR (¹H, ¹³C, and DEPT) identifies functional groups and confirms substitution patterns (e.g., methyl at C4).

- High-resolution mass spectrometry (HRMS) validates molecular weight (132.16 g/mol) and fragmentation patterns.

- Polarimetry confirms enantiomeric purity by measuring optical rotation .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical data for diastereomers of 3-hydroxy-4-methylpentanoic acid?

Methodological Answer: Contradictions arise from overlapping NMR signals or impure samples. Solutions include:

Q. What experimental strategies mitigate the lack of toxicological data for this compound?

Methodological Answer:

- In vitro assays : Use HepG2 cells to assess cytotoxicity (IC₅₀ values) and Ames tests for mutagenicity.

- In silico modeling : Tools like OECD QSAR Toolbox predict acute toxicity based on structural analogs (e.g., 3-hydroxypropanoic acid).

- Metabolite profiling : Track degradation products under physiological conditions using LC-MS .

Q. How does the keto-enol tautomerism of this compound influence its reactivity?

Methodological Answer: The enol content is quantified via:

- ¹H NMR : Integration of enolic proton signals (~δ 12-14 ppm).

- UV-Vis spectroscopy : Detect absorbance shifts due to conjugation in the enol form.

- Computational studies (DFT calculations) to model tautomeric equilibrium. Higher enol content increases nucleophilicity, impacting esterification or glycosylation reactions .

Q. What methodologies optimize the heterologous expression of this compound in microbial hosts?

Methodological Answer:

- Codon optimization : Tailor PKS genes to the host organism’s codon bias (e.g., E. coli).

- Fermentation conditions : Adjust pH (6.5–7.0), temperature (30°C), and aeration to maximize yield.

- Metabolic engineering : Knockout competing pathways (e.g., β-oxidation) to redirect acetyl-CoA flux toward polyketide synthesis .

Q. How are bioactivity studies designed to evaluate this compound as a chiral building block?

Methodological Answer:

- Solid-phase synthesis : Incorporate the compound into peptide analogs (e.g., via Fmoc chemistry) to study structure-activity relationships.

- Protective group strategies : Use tert-butyldimethylsilyl (TBDMS) for hydroxyl protection during coupling reactions.

- Enzymatic assays : Test inhibition of target enzymes (e.g., dehydrogenases) using kinetic analyses (Km, Vmax) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.